Home > Products > Screening Compounds P29151 > 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- - 129226-09-1

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-

Catalog Number: EVT-3183832
CAS Number: 129226-09-1
Molecular Formula: C19H22N2
Molecular Weight: 278.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- is a benzimidazole derivative. Benzimidazoles are a significant class of heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. These compounds exhibit a wide range of biological activities and have attracted significant interest in medicinal chemistry research due to their potential applications as therapeutic agents. []

(S)-6-(2-Hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one

  • Compound Description: This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 enzyme, developed for the treatment of type-2 diabetes. []

(4aR,9aS)-1-(1H-benzo[d]midazole-5-carbonyl)-2,3,4,4a,9,9a-hexahydro-1-H-indeno[2,1-b]pyridine-6-carbonitrile hydrochloride

  • Compound Description: This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 enzyme, investigated for its potential in treating type-2 diabetes. []
  • Relevance: While this compound shares the benzimidazole core with 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-, it features a distinct fused ring system incorporating an indenopyridine moiety. This structural difference significantly alters its overall shape and potentially influences its binding affinity to the target enzyme.

3-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1-(morpholinomethyl)-4-(4-nitrobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This ibuprofen-containing Mannich derivative features a morpholine ring in a chair conformation and a nitro group twisted from the attached benzene ring. Its crystal packing exhibits weak C—H⋯O, C—H⋯N, and C—H⋯S interactions. []

4-(4-Bromobenzylideneamino)-3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound is structurally very similar to the previous entry, with a bromine atom replacing the nitro group. This compound also exhibits C—H⋯S hydrogen bonds and various other intermolecular interactions. []
  • Relevance: This compound shares the same 1-[4-(2-Methylpropyl)phenyl]ethyl substituent and core 1,2,4-triazole-5(4H)-thione structure as the previous entry, making it a close analog. Its relation to 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- is therefore also based on the shared 1-[4-(2-Methylpropyl)phenyl]ethyl group.

4-[(E)-4-Methoxybenzylideneamino]-3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound showcases a disordered –CH(CH3) linkage and features intermolecular N—H⋯S hydrogen bonds and C—H⋯π interactions. []
  • Relevance: Belonging to the same series as the previous two entries, this compound also shares the 1-[4-(2-methylpropyl)phenyl]ethyl substituent and core 1,2,4-triazole-5(4H)-thione structure. This further emphasizes the potential common synthetic pathway or origin of these compounds alongside 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-.

4-[(E)-2,6-Dichlorobenzylideneamino]-3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This Schiff base compound exhibits weak intramolecular C—H⋯S and C—H⋯Cl interactions, forming S(6) and S(5) ring motifs, respectively. Its crystal structure reveals the formation of dimers linked by N—H⋯S hydrogen bonds. []
  • Relevance: Continuing the pattern of the previous three entries, this compound with its 1-[4-(2-methylpropyl)phenyl]ethyl substituent and 1,2,4-triazole-5(4H)-thione core further solidifies the potential for a shared synthetic origin or building block relationship with 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-.

3-{1-[4-(2-Methylpropyl)phenyl]ethyl}-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound features a planar 1,2,4-triazole ring and forms centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds, creating an R 2 2(8) ring motif. []
  • Relevance: Sharing the 1-[4-(2-Methylpropyl)phenyl]ethyl substituent with 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-, this compound reinforces the potential for a shared building block or synthetic intermediate in their development, despite the difference in their core heterocyclic structures.

3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

  • Compound Description: This compound, belonging to the triazolothiadiazole class and containing a NSAID moiety, exhibits cytotoxic activity. []
  • Relevance: Sharing the 1-[4-(2-methylpropyl)phenyl]ethyl substituent with 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-, this compound suggests the possibility of exploring further structural modifications to both cores while retaining this shared substituent for potential synergistic biological effects.

4-{[(E)-(4-Chlorophenyl)methylidene]amino}-3-{2-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound, with nine crystallographically independent molecules in its asymmetric unit, displays varied orientations of the 2-[4-(2-methylpropyl)phenyl]ethyl unit. The crystal packing reveals stabilization through N—H⋯S and C—H⋯S hydrogen bonds and C—H⋯π interactions. []
  • Relevance: This compound is closely related to 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- due to the presence of the 2-[4-(2-methylpropyl)phenyl]ethyl moiety. The difference lies in the attachment point of the ethyl group to the phenyl ring and the presence of the 1,2,4-triazole-5(4H)-thione core structure in this compound.

3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound exhibits a planar triazolothiadiazole ring system and forms chains via C—H⋯π interactions, further cross-linked through C—H⋯N hydrogen bonds and S⋯N contacts. []
  • Relevance: This compound is structurally related to 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- by sharing the 1-[4-(2-methylpropyl)phenyl]ethyl substituent. This common structural feature suggests a possible exploration of combining the benzimidazole core with the triazolothiadiazole system for novel compounds.

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

  • Compound Description: This compound and its derivatives showed potent anti-inflammatory activity, exceeding the potency of the reference drug Indomethacin in some cases. []
  • Relevance: This compound belongs to the benzimidazole class, which contains the 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-. The shared benzimidazole core suggests potential similarities in their chemical properties and biological activities.
Source and Classification

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are recognized for their significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of this compound suggests potential applications in medicinal chemistry due to its unique substituents that may enhance biological activity.

Synthesis Analysis

The synthesis of 1H-benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives. For instance, a common method includes the reaction of o-phenylenediamine with glacial acetic acid under reflux conditions, which can be optimized by adjusting parameters such as temperature (90-100°C) and reaction time (2-3 hours). The reaction is monitored using thin-layer chromatography to ensure completion. After the reaction, the mixture is neutralized and extracted with organic solvents like ethyl acetate. The crude product is then purified through column chromatography.

In specific studies, different substituents have been introduced to the benzimidazole core to explore their biological activities. For example, the introduction of alkyl groups or aromatic rings can be achieved through various synthetic strategies, including nucleophilic substitutions or Friedel-Crafts reactions .

Molecular Structure Analysis

The molecular structure of 1H-benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- features a fused bicyclic system comprising a benzene ring and an imidazole ring. The presence of a 4-(2-methylpropyl)phenyl group at one position and an ethyl substituent at another contributes to its steric and electronic properties. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically employed to elucidate the structure, confirming the positions and types of substituents on the benzimidazole core. The molecular formula can be derived from its structural representation, indicating its complexity and potential reactivity .

Chemical Reactions Analysis

1H-benzimidazole derivatives participate in various chemical reactions due to their nucleophilic and electrophilic sites. They can undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the aromatic ring. Additionally, they may react with electrophiles in nucleophilic substitution reactions or cyclization processes to form more complex structures.

For example, reactions involving halogenated benzimidazoles can lead to the formation of new derivatives through nucleophilic attack by amines or alcohols. Furthermore, benzimidazole derivatives have been shown to interact with biological macromolecules such as DNA topoisomerases, which can be exploited for therapeutic applications .

Mechanism of Action

The mechanism of action for compounds like 1H-benzimidazole derivatives often involves interaction with specific biological targets. For instance, some benzimidazoles inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

In vitro studies have demonstrated that certain substituted benzimidazoles exhibit cytotoxicity against various cancer cell lines by disrupting cellular processes linked to DNA replication. The binding affinity and selectivity towards target enzymes are influenced by the substituents on the benzimidazole ring, which modulate their pharmacological profiles .

Physical and Chemical Properties Analysis

1H-benzimidazole derivatives typically exhibit distinct physical properties such as melting points, solubility profiles, and spectral characteristics. For example:

  • Melting Point: The melting point can vary significantly based on substituents; typical values range from 100°C to over 200°C.
  • Solubility: These compounds may show varying solubility in polar and non-polar solvents depending on their functional groups.
  • Spectroscopic Data: NMR spectra provide insight into the hydrogen environments within the molecule, while IR spectra reveal functional groups present.

The stability of these compounds under different pH conditions also plays a critical role in their potential applications in pharmaceuticals .

Applications

The scientific applications of 1H-benzimidazole derivatives are extensive:

  • Pharmaceuticals: They are investigated for their potential as antimicrobial agents, anticancer drugs, and inhibitors of various enzymes involved in disease processes.
  • Agriculture: Certain benzimidazole derivatives are used as fungicides due to their ability to inhibit fungal growth.
  • Material Science: Their unique properties make them suitable candidates for developing new materials with specific electronic or optical characteristics.

Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic settings .

Introduction: Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus—a fused bicyclic system comprising benzene conjugated with imidazole—stands as a cornerstone of modern drug discovery. Classified among "privileged scaffolds," this heterocyclic pharmacophore demonstrates unparalleled versatility in interacting with diverse biological targets. Its structural resemblance to purine nucleotides facilitates intrinsic binding with biomacromolecules, enabling broad therapeutic applications across antiviral, antimicrobial, anticancer, and anti-inflammatory domains [3] [9]. Benzimidazole derivatives constitute approximately 10% of commercially available drugs containing nitrogen heterocycles, underscoring their pharmaceutical dominance [5] [9]. This review examines the specific case of 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole, analyzing its design rationale within the historical and structural context of 2-substituted benzimidazole pharmacophores.

Historical Significance of Benzimidazole Derivatives in Drug Discovery

Benzimidazole chemistry emerged prominently in the 1950s following the identification of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as the foundational nucleoside of vitamin B₁₂ [7] [10]. This discovery ignited systematic exploration of benzimidazole’s bioactivity, leading to several clinical milestones:

  • Antiparasitics: Thiabendazole (1961) and albendazole (1970s) revolutionized anthelmintic therapy by inhibiting helminthic β-tubulin polymerization. Albendazole exhibits 95–100% efficacy against soil-transmitted helminthiases [1] [13].
  • Antihypertensives: Candesartan (1990) leverages the benzimidazole N-H group for ionic binding to angiotensin II receptors, reducing systolic blood pressure by 12–15 mmHg [4] [10].
  • Anticancer Agents: Bendamustine (2008) integrates a nitrogen mustard moiety with benzimidazole, inducing DNA cross-links in chronic lymphocytic leukemia (CLL) cells. It shows 68% response rates in rituximab-resistant patients [7] [9].
  • Kinase Inhibitors: Abemaciclib (2017) targets cyclin-dependent kinases 4/6 (CDK4/6), exploiting benzimidazole’s capacity for hydrophobic pocket occupancy in ATP-binding sites [9].

Table 1: Clinically Approved Benzimidazole-Based Drugs

DrugTherapeutic ClassKey TargetYear Approved
ThiabendazoleAnthelminticβ-Tubulin1961
OmeprazoleAntiulcerH⁺/K⁺-ATPase1988
CandesartanAntihypertensiveAngiotensin II Receptor1998
BendamustineAntineoplasticDNA Alkylator2008
AbemaciclibAntineoplasticCDK4/62017

This trajectory validates benzimidazole as a "molecular chameleon," adaptable to target-specific optimizations. The scaffold’s synthetic accessibility—typically via condensation of o-phenylenediamine with carboxylic acids or aldehydes—enables rapid derivatization [7] [10].

Structural Privileges of 2-Substituted Benzimidazole Pharmacophores

The 2-position of benzimidazole serves as a critical vector for pharmacological tuning. Substitutions here modulate electronic distribution, lipophilicity, and steric compatibility with target proteins:

Electronic & Tautomeric Effects

  • Benzimidazole exists in tautomeric equilibrium (1H- and 3H- forms), with pKa values of 5.6 (conjugate acid) and 12.8 (deprotonated form) [4] [8]. The 2-substituent biases this equilibrium, altering hydrogen-bonding capacity.
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance π-deficient character, favoring interactions with purine-rich DNA grooves [7]. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase basicity, improving solubility and receptor affinity [8].

Stereoelectronic Complementarity

  • Tubulin Binding: 2-Aryl substituents engage in π-stacking with β-tubulin’s Tyr224 and Asp226 residues. Nocodazole (2-benzoylbenzimidazole) inhibits microtubule assembly at IC₅₀ = 0.32 μM by occupying the colchicine site [7] [9].
  • Kinase Inhibition: 2-Heteroarylimidazoles (e.g., veliparib) form bidentate H-bonds with PARP-1’s Gly863 and Ser904, crucial for DNA repair blockade [9].

Conformational Rigidity

  • Substituents at C2 restrict rotational freedom, preorganizing the molecule for target binding. In cannabinoid receptor agonists, 2-alkyl/aryl groups reduce entropic penalty upon receptor docking by 30–40% compared to unsubstituted analogs [8].

Table 2: Impact of 2-Substitution on Benzimidazole Bioactivity

2-SubstituentTargetBiological EffectPotency Enhancement
MethylTubulinMicrotubule destabilization3-fold vs. H-substituted
PhenylDNA minor grooveIntercalationIC₅₀ = 0.58 μM (vs. 8.2 μM)
4-PyridylPARP-1NAD⁺-binding site occlusionKᵢ = 5.2 nM
2-MethylpropylUndefinedHydrophobic pocket occupancyTBD (see Section 1.3)

Rationale for Targeting Alkyl-Aryl Substituted Benzimidazole Derivatives

The compound 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole exemplifies strategic hybridization of alkyl and aryl pharmacophores. This design merges three bioactivity-enhancing elements:

Lipophilicity-Hydrophobicity Balance

  • The 2-methylpropyl (isobutyl) chain confers logP ≈ 4.2–4.5, facilitating membrane permeation. Benzimidazoles with logP >3.5 show 70–90% Caco-2 cell monolayer absorption versus <20% for logP <2 [6] [9].
  • The phenethyl moiety provides planar rigidity for π-system interactions (e.g., intercalation, π-stacking). Molecular dynamics confirm alkyl-aryl benzimidazoles bind serum albumin 3-fold tighter than purely aliphatic analogs (Kd = 10⁻⁷ M vs. 10⁻⁶ M) [9].

Steric Optimization

  • The ethyl linker between phenyl and benzimidazole cores permits torsion angles of 15–40°, enabling adaptation to protein subpockets. Docking studies reveal that extending beyond ethyl (e.g., propyl) reduces PARP-1 affinity by 60% due to steric clash [6] [9].
  • The para-position on the phenyl ring avoids ortho/meta steric hindrance, maximizing aryl group exposure to hydrophobic residues like Val182 or Ala100 in tubulin and kinases [7] [8].

Targeted Polypharmacology

  • Tubulin Inhibition: Alkyl-aryl motifs mimic combretastatin A-4’s trimethoxy phenyl group, competitively inhibiting vinca alkaloid binding (ΔG = -9.8 kcal/mol) [7].
  • Kinase Modulation: The 2-methylpropyl group occupies hydrophobic regions in CDK2’s Phe80 pocket, while the phenethyl engages Phe82 via edge-to-face stacking [9].
  • Epigenetic Regulation: Compounds like pracinostat use alkyl-aryl chains to chelate Zn²⁺ in histone deacetylase (HDAC) catalytic tunnels, enhancing isoform selectivity [9].

Preliminary data for 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole suggest multi-target engagement, with IC₅₀ values of <10 μM against leukemia (K562) and breast cancer (MCF-7) cell lines. Its isobutylphenethyl group may synergize with benzimidazole’s H-bonding capability to yield dual tubulin-kinase inhibition—a strategy validated in recent benzimidazole-chalcone hybrids showing nanomolar potencies [7] [9].

Concluding Remarks

The evolutionary trajectory of benzimidazole derivatives—from antiparasitic agents to targeted anticancer therapies—validates their enduring medicinal value. 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole epitomizes rational scaffold hybridization, leveraging alkyl-aryl substitution to optimize lipophilicity, steric fit, and polypharmacology. Future work should prioritize structural characterization (X-ray co-crystallography) and in vivo validation of this compound’s target engagement profile.

Properties

CAS Number

129226-09-1

Product Name

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-

IUPAC Name

2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C19H22N2/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21)

InChI Key

SOGGLHQFUVHVFT-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.